molecular formula C11H10N2O2 B14883456 6-((3-Oxocyclobutyl)methoxy)nicotinonitrile

6-((3-Oxocyclobutyl)methoxy)nicotinonitrile

Cat. No.: B14883456
M. Wt: 202.21 g/mol
InChI Key: DNYYRSVPFTWYCT-UHFFFAOYSA-N
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Description

6-((3-Oxocyclobutyl)methoxy)nicotinonitrile is an organic compound that features a nicotinonitrile core with a 3-oxocyclobutylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Oxocyclobutyl)methoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a suitable cyclobutyl derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((3-Oxocyclobutyl)methoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-((3-Oxocyclobutyl)methoxy)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3-Oxocyclobutyl)methoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynicotinonitrile: A structurally similar compound with a methoxy group at the 6-position.

    Nicotinonitrile: The parent compound with a nitrile group attached to the nicotinonitrile core.

Uniqueness

6-((3-Oxocyclobutyl)methoxy)nicotinonitrile is unique due to the presence of the 3-oxocyclobutylmethoxy substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitrile derivatives and may contribute to its specific applications and mechanisms of action.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-[(3-oxocyclobutyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-5-8-1-2-11(13-6-8)15-7-9-3-10(14)4-9/h1-2,6,9H,3-4,7H2

InChI Key

DNYYRSVPFTWYCT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)COC2=NC=C(C=C2)C#N

Origin of Product

United States

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